molecular formula C11H7ClN2O B13671594 3-Chloro-7-methoxyisoquinoline-4-carbonitrile

3-Chloro-7-methoxyisoquinoline-4-carbonitrile

Cat. No.: B13671594
M. Wt: 218.64 g/mol
InChI Key: XQBNPWHUPYGOFX-UHFFFAOYSA-N
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Description

3-Chloro-7-methoxyisoquinoline-4-carbonitrile: is an organic compound with the molecular formula C11H7ClN2O . It belongs to the isoquinoline family, which is known for its diverse biological activities and applications in medicinal chemistry. This compound is characterized by the presence of a chloro group at the third position, a methoxy group at the seventh position, and a carbonitrile group at the fourth position of the isoquinoline ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-7-methoxyisoquinoline-4-carbonitrile typically involves multi-step reactions starting from commercially available precursors. One common synthetic route includes:

    Nitration: The nitration of 7-methoxyisoquinoline to introduce a nitro group at the desired position.

    Reduction: The reduction of the nitro group to an amino group.

    Cyanation: The conversion of the amino group to a carbonitrile group using reagents like sodium cyanide.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-7-methoxyisoquinoline-4-carbonitrile undergoes various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions.

    Hydrolysis: The carbonitrile group can be hydrolyzed to form carboxylic acids.

Common Reagents and Conditions

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Major Products

    Substitution: Formation of various substituted isoquinolines.

    Oxidation: Formation of isoquinoline N-oxides.

    Reduction: Formation of reduced isoquinoline derivatives.

    Hydrolysis: Formation of isoquinoline carboxylic acids.

Scientific Research Applications

3-Chloro-7-methoxyisoquinoline-4-carbonitrile has several applications in scientific research:

    Medicinal Chemistry: Used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Biological Studies: Investigated for its biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Chemical Synthesis: Employed as an intermediate in the synthesis of complex organic molecules.

    Material Science: Utilized in the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action of 3-Chloro-7-methoxyisoquinoline-4-carbonitrile depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or DNA. The chloro and methoxy groups can influence the compound’s binding affinity and selectivity towards these targets. The carbonitrile group can also play a role in the compound’s reactivity and stability.

Comparison with Similar Compounds

Similar Compounds

    3-Chloro-7-methoxyisoquinoline: Lacks the carbonitrile group.

    7-Methoxyisoquinoline-4-carbonitrile: Lacks the chloro group.

    3-Chloroisoquinoline-4-carbonitrile: Lacks the methoxy group.

Uniqueness

3-Chloro-7-methoxyisoquinoline-4-carbonitrile is unique due to the presence of all three functional groups (chloro, methoxy, and carbonitrile) on the isoquinoline ring. This combination of functional groups can result in distinct chemical reactivity and biological activity, making it a valuable compound for various research applications.

Properties

Molecular Formula

C11H7ClN2O

Molecular Weight

218.64 g/mol

IUPAC Name

3-chloro-7-methoxyisoquinoline-4-carbonitrile

InChI

InChI=1S/C11H7ClN2O/c1-15-8-2-3-9-7(4-8)6-14-11(12)10(9)5-13/h2-4,6H,1H3

InChI Key

XQBNPWHUPYGOFX-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=CN=C(C(=C2C=C1)C#N)Cl

Origin of Product

United States

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